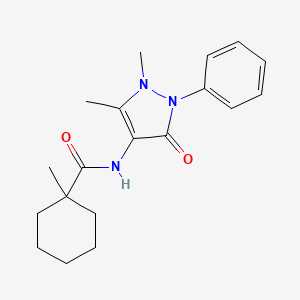![molecular formula C15H14N2O4 B5760430 N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a nitrobenzamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Wirkmechanismus
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, which ultimately induces apoptosis in cancer cells. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. This inhibition leads to a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have neuroprotective properties. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has a well-defined mechanism of action, which makes it a useful tool for studying the activity of topoisomerase II and the NF-κB pathway. However, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
For the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide include the development of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide derivatives with improved pharmacological properties, the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide in vivo, and the development of new synthesis methods.
Synthesemethoden
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base, or the reaction of 2-(hydroxymethyl)phenol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce high yields of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been studied for its potential to treat neurodegenerative diseases, as it has been shown to have neuroprotective properties.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(20)21)15(19)16-13-5-3-2-4-12(13)9-18/h2-8,18H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUIYIZYBJMZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)


![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5760417.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)
